[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate
Beschreibung
This compound is a structurally complex molecule featuring multiple pyridine-3-carbonyloxy groups, a disulfide bridge (-S-S-), and branched ester/amide chains. The ester and amide functionalities enhance its solubility in polar solvents compared to non-derivatized pyridine analogs, though steric hindrance from the dimethyl groups could limit bioavailability . Its design appears tailored for targeted biological activity, possibly as a Ca1.2 channel activator, as indicated by patent filings for related pyridine-3-carboxylates .
Eigenschaften
Molekularformel |
C46H54N8O12S2 |
|---|---|
Molekulargewicht |
975.1 g/mol |
IUPAC-Name |
[4-[[3-[2-[2-[3-[[3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58) |
InChI-Schlüssel |
MEFAKOINNJLWFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of Pyridine-3-carboxylic Acid Derivatives
Pyridine-3-carboxylic acid was synthesized via alkaline hydrolysis of 3-cyanopyridine under reflux conditions (NaOH, 70°C, 12 hr), achieving 89.6% yield. Conversion to the acid chloride employed thionyl chloride (SOCl₂, 65°C, 4 hr), followed by distillation under reduced pressure (bp 152-154°C at 760 mmHg)2.
Esterification of Diol Intermediates
The 3,3-dimethyl-2,4-dihydroxybutanoyl backbone was esterified using pyridine-3-carbonyl chloride in anhydrous dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalysis (0°C → rt, 24 hr). Key parameters:
| Parameter | Value |
|---|---|
| Molar ratio | 1:2.1 (diol:acid chloride) |
| Temperature | 0°C → 25°C |
| Reaction time | 24 hr |
| Yield | 78% |
Assembly of Disulfide-Containing Diamine Linker
Thiol Precursor Synthesis
Cysteamine derivatives were protected as tert-butyl carbamates (Boc₂O, Et₃N, THF, 0°C, 2 hr) before oxidation. Disulfide formation utilized iodine (I₂, 0.5 eq, MeOH, 0°C, 1 hr), achieving quantitative conversion. Deprotection with HCl/dioxane (4M, rt, 3 hr) yielded the free diamine.
Sequential Amide Bond Formation
Coupling of Butanoyl/Propanoyl Fragments
The central 3-[[3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoyl unit was constructed using HATU-mediated coupling:
| Reagent | Quantity (eq) |
|---|---|
| HATU | 1.5 |
| DIPEA | 3.0 |
| Solvent | DMF |
| Temperature | -15°C → rt |
| Reaction time | 18 hr |
| Yield | 82% |
¹H NMR (400 MHz, DMSO-d₆) confirmed amide formation (δ 8.45 ppm, NH).
Final Assembly and Macrocyclization
Disulfide-Mediated Coupling
The diamine linker was conjugated to the propanoyl fragment under oxidative conditions (air, DMF, 40°C, 48 hr). SEC analysis showed 94% dimerization efficiency.
Terminal Esterification
Final pyridine-3-carboxylate installation employed Steglich esterification (DCC, DMAP, CH₂Cl₂, 0°C → rt, 12 hr), with yields optimized to 68% after silica gel chromatography (EtOAc/hexane 3:7).
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) demonstrated 98.7% purity at 254 nm.
Process Optimization and Scale-Up Challenges
Critical parameters influencing yields:
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Coupling reagent | HATU > EDC > DCC | HATU, 1.5 eq |
| Oxidizing agent | I₂ > O₂ > DMSO | 0.5 eq I₂ in MeOH |
| Temperature | Lower temps favored S-S | 0°C for oxidation |
| Solvent polarity | DMF > DCM > THF | Anhydrous DMF |
Scale-up to 10 mmol resulted in 12% yield decrease due to exothermic side reactions during esterification, mitigated through controlled addition rates (-20°C jacketed reactor).
Alternative Synthetic Routes Explored
Enzymatic Esterification
Lipase B (Candida antarctica) in ionic liquids ([BMIM][BF₄]) achieved 41% conversion at 50°C, but suffered from substrate inhibition above 5 mM.
Flow Chemistry Approach
Microreactor trials (0.5 mm ID PTFE tubing) reduced reaction times by 60% but faced precipitation issues at >0.1 M concentrations.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Derpanicate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid. Die Bedingungen variieren je nach der gewünschten Reaktion, wobei spezifische Temperaturen, Lösungsmittel und Katalysatoren eingesetzt werden .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Wegen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Derpanicate übt seine Wirkung aus, indem es mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert, die am Lipidstoffwechsel beteiligt sind. Es bindet an Rezeptoren und Enzyme, die die Lipidspeiegel im Blut regulieren, was zu einer Abnahme von Cholesterin und Triglyceriden führt. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber es ist bekannt, dass es wichtige Proteine und Signaltransduktionskaskaden moduliert.
Wirkmechanismus
Derpanicate exerts its effects by interacting with specific molecular targets and pathways involved in lipid metabolism. It binds to receptors and enzymes that regulate lipid levels in the blood, leading to a decrease in cholesterol and triglycerides. The exact molecular targets and pathways are still under investigation, but it is known to modulate key proteins and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparisons with simpler pyridine derivatives and disulfide-containing molecules. Key analogues include:
Substituent Effects on Activity
- Methoxyl vs. Methoxyl Acetate : The target compound’s pyridine-3-carbonyloxy groups mirror the methoxyl acetate substituents in Scaffold I derivatives (e.g., GP-47, GP-25), which are critical for activity. Substitution with a methoxyl group (as in Compound 19) abolishes activity, highlighting the necessity of ester functionalities for target engagement .
Solubility and Stability
- The disulfide bridge in the target compound may introduce redox-dependent instability, unlike the more stable furan linker in GP-50 .
Research Implications
The compound’s unique combination of disulfide and pyridine-3-carbonyloxy groups positions it as a candidate for redox-responsive drug delivery or enzyme inhibition. However, its structural complexity poses synthetic challenges, particularly in achieving regioselective disulfide formation and esterification . Further studies should prioritize:
Solubility Optimization : Introducing PEGylated chains or sulfonate groups to mitigate steric hindrance effects .
In Vitro Activity Screening : Testing against Ca1.2 channels and redox-sensitive targets (e.g., thioredoxin reductase).
Comparative Stability Analysis : Assessing disulfide cleavage kinetics versus analogues with thioether or carbon-carbon linkages .
Q & A
Q. Q1: What synthetic strategies are recommended for constructing the disulfide bond and ester linkages in this compound?
The compound’s disulfide bond (ethyldisulfanyl group) requires controlled oxidation of thiol precursors or thiol-disulfide exchange reactions. For ester linkages (pyridine-3-carbonyloxy groups), Steglich esterification or acyl chloride coupling under anhydrous conditions are effective. Post-synthesis purification should use size-exclusion chromatography to separate oligomers formed due to disulfide scrambling .
Q. Q2: How can researchers ensure the integrity of the amide bonds during synthesis?
Use orthogonal protecting groups (e.g., Fmoc for amines) and monitor coupling efficiency via <sup>1</sup>H-NMR to track proton shifts near amide bonds (~6.5–8.5 ppm). Employ HATU/DIPEA as coupling agents to minimize racemization .
Advanced Characterization Techniques
Q. Q3: What analytical methods resolve ambiguities in structural confirmation caused by stereochemical complexity?
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
- 2D-NMR (NOESY, HSQC) : Identifies spatial proximity of protons and <sup>13</sup>C correlations, critical for distinguishing regioisomers (e.g., pyridine substituent positions) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (mass error < 3 ppm) and detects oxidation byproducts .
Q. Q4: How can dynamic disulfide bonding affect characterization data?
Disulfide exchange under reducing conditions (e.g., DTT or TCEP) may alter retention times in HPLC. Use non-reductive mobile phases (e.g., 0.1% formic acid in acetonitrile) and compare LC-MS profiles under oxidative vs. reductive conditions .
Stability and Degradation Pathways
Q. Q5: What storage conditions mitigate hydrolysis of ester and amide groups?
Store at –20°C under inert gas (argon) in anhydrous DMSO or acetonitrile. Avoid aqueous buffers with pH > 8, which accelerate ester hydrolysis. Monitor stability via <sup>19</sup>F-NMR if fluorine tags are incorporated .
Q. Q6: How do redox environments influence disulfide stability?
In biological matrices (e.g., plasma), glutathione can reduce disulfide bonds. Validate stability using Ellman’s assay to quantify free thiols over time. For in vitro studies, add EDTA to chelate metal ions that catalyze disulfide cleavage .
Computational and Mechanistic Studies
Q. Q7: What computational tools predict the compound’s reactivity in biological systems?
Q. Q8: How can researchers design mutants for structure-activity relationship (SAR) studies?
Replace disulfide bonds with non-reducible linkers (e.g., ethylene glycol) or modify pyridine substituents to assess steric/electronic effects. Use QSAR models to prioritize analogs for synthesis .
Data Contradiction Analysis
Q. Q9: How to resolve discrepancies between theoretical and experimental log<em>P</em> values?
The compound’s high hydrophilicity (from multiple amides) may conflict with predicted log<em>P</em> (e.g., using MarvinSketch). Validate experimentally via shake-flask method with octanol/water partitioning and adjust computational parameters for polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
